2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE
Description
The compound 2-(3,4-dimethoxyphenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and a sulfanylmethyl (-SCH2-) linker at position 2. This linker connects to a pyrazolo[1,5-a]pyrazine ring system, which is further substituted with a 2,4-dimethylphenyl group at position 2 (Figure 1).
The 3,4-dimethoxy and 2,4-dimethylphenyl substituents may enhance lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-16-6-8-20(17(2)12-16)21-14-23-27(28-10-11-31(23)30-21)35-15-22-18(3)34-26(29-22)19-7-9-24(32-4)25(13-19)33-5/h6-14H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKMZFJOBVPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=C(C=C5)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE involves multiple steps, typically starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 3,4-dimethoxybenzaldehyde and an amine.
Thioether formation: The oxazole derivative can be reacted with a thiol compound to introduce the thioether linkage.
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or similar compound.
Final coupling: The intermediate compounds are then coupled under appropriate conditions to form the final product.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Research indicates that derivatives of oxazole and pyrazole can exhibit significant biological activities such as:
- Antitumor Activity : Studies have shown that compounds with oxazole and pyrazole moieties demonstrate promising anticancer properties. For instance, derivatives have been synthesized and tested for their efficacy against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis .
- Antimicrobial Properties : The presence of multiple functional groups in the compound enhances its interaction with biological targets. Research has indicated that similar compounds exhibit antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .
Neuropharmacology
Compounds containing pyrazole rings have been investigated for their neuroprotective effects. Preliminary studies suggest that this compound may possess neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Enzyme Inhibition
Research has focused on the enzyme inhibitory potential of oxazole derivatives. The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Case Study 1: Antitumor Activity
A recent study synthesized a series of oxazole derivatives similar to the compound . The results indicated that one of the derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another study, a derivative of the compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antimicrobial potential .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Heterocyclic Compounds
Key Observations :
- Heterocyclic Cores : The target compound’s pyrazolo[1,5-a]pyrazine moiety shares similarities with pyrazoline () and triazolopyrimidine () systems, which are associated with diverse bioactivities.
- Sulfur-Containing Groups : The sulfanylmethyl (-SCH2-) linker in the target compound is structurally analogous to methylsulfanyl groups in and . Such groups may modulate electron distribution and enhance binding to enzymatic targets .
- Substituent Effects: The 3,4-dimethoxy group on the oxazole ring parallels the 4-methoxy substituents in , which are known to influence solubility and metabolic stability .
Table 2: Physicochemical Properties of Analogous Compounds
Notes:
- *Estimated for the target compound based on structural analogs.
- Synthetic yields for sulfur-linked heterocycles (e.g., ) are often lower (~60–85%) due to challenges in regioselective coupling .
Molecular Similarity and 3D Conformational Analysis
Using PubChem3D similarity metrics ():
- Shape Similarity (ST) : The target compound’s rigid heterocyclic cores may achieve ST ≥ 0.8 with triazolopyrimidines () due to overlapping van der Waals volumes.
- Feature Similarity (CT) : The 3,4-dimethoxy and sulfanylmethyl groups could align pharmacophoric features (e.g., hydrogen bond acceptors, hydrophobic regions) with antimicrobial agents in (CT ≥ 0.5) .
- Combined Score (ComboT) : High ComboT scores may predict synergistic bioactivity, though conformational sampling limitations (e.g., ≤10 conformers per compound) could reduce accuracy .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-({[2-(2,4-dimethylphenyl)pyrazo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to delve into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : The compound features an oxazole ring substituted with a sulfanyl group and a pyrazole derivative.
- Functional Groups : The presence of methoxy groups and a dimethylphenyl moiety enhances its lipophilicity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Properties : Many oxazole derivatives are known for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Compounds containing pyrazole and oxazole rings have been explored for their anticancer properties. In vitro assays have shown effectiveness against various cancer cell lines.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer metabolism and microbial survival.
- Cell Cycle Disruption : Some studies suggest that such compounds can interfere with the cell cycle, leading to apoptosis in cancer cells.
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several oxazole derivatives against common pathogens. The results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
2. Anticancer Efficacy
In a research project focusing on pyrazole derivatives, this compound was tested against breast cancer cell lines. The findings revealed that it induced apoptosis and inhibited cell proliferation significantly more than control groups. Detailed analysis showed alterations in apoptotic markers such as caspase activation.
Data Tables
Q & A
Q. Why might biological assay results vary between laboratories for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
